molecular formula C5H9ClN2O2S2 B563515 Imidazole-4-methyl Methanethiosulfonate Hydrochloride CAS No. 1184970-27-1

Imidazole-4-methyl Methanethiosulfonate Hydrochloride

Cat. No.: B563515
CAS No.: 1184970-27-1
M. Wt: 228.709
InChI Key: IHZUPRKKSFZTDO-UHFFFAOYSA-N
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Description

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is a specialized chemical compound used primarily in proteomics research. It has the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol . This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions

Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .

Scientific Research Applications

Imidazole-4-methyl Methanethiosulfonate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Imidazole-4-methyl Methanethiosulfonate Hydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZUPRKKSFZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662032
Record name S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184970-27-1
Record name S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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